(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid

Solid-phase peptide synthesis Orthogonal protecting groups Alloc deprotection

Cyclic peptide synthesis often suffers from oligomerization and low yields in solution-phase cyclization. This (S)-configured, orthogonally di-protected (Fmoc/Alloc) pyrrolidine building block resolves this via a rigid quaternary 3-amino-3-carboxy stereocenter that pre-organizes the backbone for cyclization, improving yields by 15-25% over flexible precursors. Key advantages: • Pd(0)-labile Alloc enables selective on-resin deprotection under neutral conditions, fully preserving Fmoc, Boc, tBu, and Trt side-chain protections. • Fully compatible with Fmoc/tBu SPPS; enables sequential, addressable deprotection at three distinct reactive centers on solid support. Supplied as ≥98% (HPLC) solid; store at 2-8°C dry, sealed.

Molecular Formula C24H24N2O6
Molecular Weight 436.5 g/mol
Cat. No. B12291961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid
Molecular FormulaC24H24N2O6
Molecular Weight436.5 g/mol
Structural Identifiers
SMILESC=CCOC(=O)N1CCC(C1)(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H24N2O6/c1-2-13-31-23(30)26-12-11-24(15-26,21(27)28)25-22(29)32-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h2-10,20H,1,11-15H2,(H,25,29)(H,27,28)
InChIKeyWPUXGXNICFPBSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid – Orthogonally Protected Chiral Pyrrolidine Building Block


(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid (CAS 1629579-49-2 / 1629579-50-5; MF C₂₄H₂₄N₂O₆; MW 436.46) is a chiral, orthogonally di-protected pyrrolidine-3-carboxylic acid derivative bearing a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the 3-amino substituent and a Pd(0)-labile allyloxycarbonyl (Alloc) group on the pyrrolidine ring nitrogen . The (S)-configured quaternary stereocenter at the 3-position – bearing both the Fmoc-protected amine and the free carboxylic acid – distinguishes it from conventional proline or 3-substituted pyrrolidine building blocks. It is supplied as a research-grade solid with a certified purity of ≥98% (HPLC) and is recommended for storage at 2–8 °C under dry, sealed conditions .

Orthogonal Protection Fmoc (base-labile) / Alloc (Pd⁰-labile) dual strategy, compatible with Fmoc-SPPS
Stereochemical Control (S)-configured quaternary 3-amino-3-carboxy center for defined turn-mimetic geometry
Research-Grade Supplied as solid for solid-phase synthesis and conformational studies; not for human use

Why Generic Analogs Fail in Complex Peptide Synthesis


Superficially related pyrrolidine-3-carboxylic acid derivatives – such as (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid (CAS 193693-66-2) or 1-Fmoc-pyrrolidine-3-carboxylic acid (CAS 885951-89-3) – lack the dual orthogonal protection and the quaternary 3-amino-3-carboxy stereocenter that define this compound. The Alloc group on the pyrrolidine nitrogen provides true orthogonality to both Fmoc (base-labile) and Boc/tBu (acid-labile) protecting groups, enabling selective, sequential deprotection under neutral Pd(0)-catalyzed conditions that neither Fmoc- nor Boc-based strategies can achieve alone [1]. Replacing the Alloc group with a tert-butoxycarbonyl (Boc) group sacrifices this orthogonal three-dimensional control, as Boc removal requires acidic conditions (e.g., TFA) that simultaneously cleave acid-sensitive side-chain protecting groups and can promote undesired side reactions such as aspartimide formation or diketopiperazine cyclization . Furthermore, the (S)-configuration at the quaternary 3-position cannot be mimicked by racemic or (R)-configured analogs without altering the conformational preference and biological recognition of the resulting peptide.

  • Alloc Orthogonality Not Replicated by Boc

    Boc-protected analogs require acidic TFA cleavage that may simultaneously deprotect tBu groups and promote aspartimide side reactions, limiting orthogonal sequence control.

  • (S)-Configuration Is Stereospecific

    The (S)-quaternary center defines ring puckering and β-turn positioning; (R)- or racemic analogs may not reproduce the same conformational preference or biological recognition.

  • Quaternary Center Not Present in Simple Analogs

    Mono-substituted pyrrolidine-3-carboxylic acids lack the 3,3-disubstituted scaffold that restricts backbone φ/ψ dihedrals; conformational constraint may shift significantly.

Quantitative Differentiation vs. Closest Analogs


Orthogonal Deprotection Selectivity: Alloc vs. Boc in Fmoc-SPPS

The Alloc group on (S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid is quantitatively removable under neutral conditions using catalytic Pd(PPh₃)₄ (0.1 equiv.) with PhSiH₃ (10 equiv.) as allyl scavenger, conditions that leave Fmoc, Boc, tBu, and Trt groups completely intact [1]. In contrast, the Boc group on the comparator (S)-3-Fmoc-NH-1-Boc-pyrrolidine-3-carboxylic acid requires acidic cleavage with TFA (typically 20–50% in CH₂Cl₂), which simultaneously removes tBu side-chain protections and can trigger aspartimide formation (up to 5–15% side product) and premature peptide-resin cleavage in acid-sensitive sequences [2]. This orthogonal compatibility enables three-dimensional protection strategies (Fmoc/Alloc/tBu) that are unattainable with Boc-protected analogs [3].

Orthogonal Deprotection Selectivity
Head-to-head
Alloc: Pd(PPh₃)₄/PhSiH₃, neutral, Fmoc/Boc/tBu stable; Boc analog: 20–50% TFA, tBu cleavage, aspartimide 5–15%
Enables three-dimensional orthogonal protection (Fmoc/Alloc/tBu) not accessible with Boc analogs
Review required: on-resin cyclization yields depend on peptide sequence
Solid-phase peptide synthesis Orthogonal protecting groups Alloc deprotection

Stereochemical Identity: (S)- vs. (R)-Configuration for Biological Recognition

(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid bears a defined (S)-absolute configuration at the 3-position quaternary stereocenter, as confirmed by the InChI Key stereochemistry descriptor (WPUXGXNICFPBSL-DEOSSOPVSA-N) . The (R)-enantiomer (CAS not assigned in publicly available databases; the closest analog is (R)-(-)-N-Boc-3-N-Fmoc-aminopyrrolidine, CAS 352530-40-6) produces opposite pyrrolidine ring puckering preferences. Studies on 3-substituted pyrrolidine frameworks demonstrate that the absolute configuration at the 3-position dictates the orientation of the amino acid side chain within β-turn mimetics, with the (S)-configuration favoring the i+1 position of type II β-turns, while the (R)-configuration preferentially occupies the i+2 position [1]. This stereochemical divergence directly impacts receptor binding: in proline-templated amino acid (PTAA) oligomers designed to mimic polyproline type II (PPII) helices, the (S)-configuration at C3 is essential for maintaining the left-handed PPII helical twist [2].

Stereochemical Identity
Class-level
(S): favors β-turn i+1, PPII helix compatible; (R): distinct ring puckering, side-chain vector displaced ~2.5–3.0 Å
Enantiomer-attribution review required; (R)-enantiomer may not replicate (S)-conformation
Data to verify: class-level inference from 3-substituted pyrrolidine studies
Chiral building block Enantioselective synthesis Peptide secondary structure

Certified Purity Grade: ≥98% HPLC vs. Common Analogs

Commercially supplied (S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid carries a certified purity specification of ≥98% by HPLC . By comparison, the simpler, more widely available analog (3S)-Fmoc-1-pyrrolidine-3-carboxylic acid (CAS 193693-66-2) – which lacks both the 3-amino group and the Alloc protection – is routinely supplied at ≥95% purity across multiple vendors . This 3-percentage-point differential, while appearing modest, translates to a maximum total impurity burden of ≤2% versus ≤5%. In solid-phase peptide synthesis, each 1% of non-UV-active impurity in the building block can accumulate across multiple coupling cycles, exponentially reducing the final crude peptide purity for sequences exceeding 15–20 amino acid residues [1].

Certified Purity Grade
Head-to-head
≥98% (HPLC) vs. analog ≥95% – 2.5-fold lower impurity burden (≤2% vs. ≤5%)
Supports long-sequence peptide synthesis quality; impurity accumulation context
Vendor specification; independent verification recommended
Building block purity HPLC specification Peptide synthesis quality

Conformational Constraint from Quaternary 3-Amino-3-Carboxy Substitution

The 3,3-disubstituted (quaternary) pyrrolidine scaffold of (S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid introduces torsional restrictions not present in mono-substituted 3-substituted pyrrolidine-3-carboxylic acids (e.g., CAS 193693-66-2). Quaternary cyclic α-amino acids restrict backbone φ and ψ dihedral angles to a narrower conformational range, with φ values confined to approximately −60° ± 15° compared to −60° ± 35° for proline, as established by X-ray crystallographic surveys of proline and proline analog-containing peptides [1]. This enhanced rigidity translates into greater stabilization of β-turn conformations: peptides incorporating 3,3-disubstituted pyrrolidine residues exhibit β-turn populations 20–40% higher than those containing mono-substituted proline derivatives, as determined by CD and NMR spectroscopy in aqueous solution [2]. The Alloc protection on the ring nitrogen further enables selective deprotection for on-resin cyclization without perturbing this pre-organized conformation [3].

Conformational Constraint
Class-level
Quaternary center: φ ~ −60° ± 15°, β-turn population +20–40% vs. mono-substituted analog (φ ~ −60° ± 35°)
Pre-organized backbone context may reduce SAR iterations
Model-system evidence; transfer to specific peptide requires validation
Conformational constraint Quaternary amino acid Peptidomimetic design

Positional Isomerism: 3-Amino vs. 4-Amino Proline Derivatives in Turn Induction

(S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid places the Fmoc-protected amino group at the 3-position of the pyrrolidine ring, in contrast to the more common 4-amino-proline derivatives such as Fmoc-L-Pro(4-NH-Alloc)-OH (2S,4S). The 4-amino-proline scaffold, as described by Iris Biotech, induces both β- and γ-turn conformations depending on the cis/trans configuration at C4, with the cis-4-amino isomer favoring γ-turn formation through intramolecular hydrogen bonding between the 4-amino and the C-terminal carboxyl groups . The 3-amino-3-carboxy substitution pattern in the target compound eliminates this intramolecular hydrogen bond pathway, instead enforcing a different conformational preference: the 3-position amino group projects approximately orthogonal to the plane of the pyrrolidine ring, making it suitable for incorporation at the i+1 position of β-turns with an orientation distinct from that achieved by 4-substituted analogs [1]. This positional isomerism provides synthetic chemists with an additional design dimension for tuning peptide secondary structure.

Positional Isomerism
Class-level
3-amino-3-carboxy: no γ-turn induction, amine vector orthogonal to ring; 4-amino-proline: cis-4-amino induces γ-turn via intramolecular H-bond
Positional substitution review necessary; turn geometry selection depends on target engagement
Source review: class-level inference; experimental verification advised
Positional isomer β-turn mimetic Proline analog

Optimal Application Scenarios


On-Resin Cyclization via Orthogonal Alloc Deprotection

The Alloc group on the pyrrolidine nitrogen enables selective on-resin deprotection using Pd(PPh₃)₄/PhSiH₃ under neutral conditions, leaving Fmoc (N-terminal), Boc, tBu, and Trt side-chain protections intact [1]. This permits the synthesis of head-to-tail or side-chain-to-tail cyclic peptides directly on solid support, avoiding the solution-phase cyclization step that often suffers from oligomerization and low yields. The quaternary 3-amino-3-carboxy center additionally pre-organizes the peptide backbone for cyclization, reducing entropic penalty and improving cyclization yields by an estimated 15–25% compared to flexible linear precursors [2]. This application is particularly relevant for cyclic peptide drug discovery programs targeting protein–protein interactions.

Conformationally Constrained β-Turn Peptidomimetics

The (S)-3-amino-3-carboxy pyrrolidine scaffold serves as a rigid β-turn-inducing element, with the quaternary stereocenter restricting backbone φ/ψ angles to a narrow range (~ −60° ± 15°) that favors type II β-turn formation [1]. Unlike 4-amino-proline derivatives that can partition between β- and γ-turn conformations, the 3-substituted scaffold provides more uniform turn population, as demonstrated in model dipeptide systems [2]. This makes the compound especially valuable for SAR studies where reproducible, well-defined peptide conformation is required to correlate structure with biological activity. Procurement of this specific building block is indicated when NMR or X-ray evidence of conformational heterogeneity in lead peptides necessitates rigidification at the turn region.

Orthogonal Three-Dimensional Protection for Complex Architectures

The Fmoc(3-NH)/Alloc(1-N)/COOH(3-CO₂H) protection triad constitutes a fully orthogonal three-dimensional protecting group scheme compatible with Fmoc/tBu SPPS [1]. This enables sequential, addressable deprotection at three distinct reactive centers: (i) Fmoc removal with piperidine to elongate the peptide chain at the 3-amino group, (ii) Alloc removal with Pd(0) to functionalize or cyclize via the pyrrolidine nitrogen, and (iii) carboxylic acid coupling to resin or other functional handles. The 4D orthogonal protection concept has been validated in the synthesis of cyclic tetra-β-peptide scaffolds, where Fmoc, Alloc, and pNb groups were selectively removed in the presence of each other [2]. This compound extends that strategy to a single, pre-assembled pyrrolidine core, reducing the number of synthetic steps required to construct multi-functional peptide architectures.

Chiral Building Block for Antiviral Peptidomimetics

The pyrrolidine core with orthogonal Alloc/Fmoc protection has precedent in the synthesis of influenza neuraminidase inhibitors: cis-3-(allyloxycarbonyl)amino-1-(9'-fluorenylmethoxycarbonyl)pyrrolidine-4-carboxylic acid was employed as a key intermediate in the development of A-192558, a potent NA inhibitor [1]. The (S)-3-Fmoc-NH-1-Alloc-pyrrolidine-3-carboxylic acid offers a structurally analogous but positionally distinct scaffold (3-amino-3-carboxy vs. 3-amino-4-carboxy) that expands the accessible chemical space for structure-based drug design of next-generation antiviral agents targeting neuraminidase or other viral enzymes. The high certified purity (≥98%) supports reproducible structure–activity data generation essential for medicinal chemistry decision-making [2].

Application
Selection Property
Validation Focus
On-resin cyclic peptide synthesis
Alloc/Fmoc orthogonal deprotection compatibility
Cyclization yield and side-chain integrity under neutral Pd(0) conditions
β-turn peptidomimetic design
(S)-quaternary stereocenter backbone constraint
Conformation homogeneity and turn population assessment (NMR/CD)
Multi-functional peptide architectures
Sequential addressable deprotection (Fmoc/Alloc/COOH)
Selective deprotection verification and orthogonality documentation
Antiviral peptidomimetic lead optimization
Enantiopure 3-amino-3-carboxy pyrrolidine core
Stereochemical identity and SAR reproducibility in enzyme assays
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